molecular formula C11H8FNaO4 B1415208 Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate CAS No. 2034161-81-2

Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate

Cat. No. B1415208
CAS RN: 2034161-81-2
M. Wt: 246.17 g/mol
InChI Key: HHDLBFDSAAAQBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate, also known as FPDB, is a compound that has been studied extensively in recent years due to its potential applications in science and medicine. This compound has been found to have unique properties that make it a valuable tool for researchers in various disciplines.

Scientific Research Applications

Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate has been found to have a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as β-lactams, and has also been used as a catalyst in the synthesis of other compounds. It has also been used in the study of DNA, as it can be used to modify the structure of DNA strands, thus allowing researchers to study the effects of certain compounds on DNA. Additionally, Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate has been used in the study of enzymes, as it can be used to modify the structure of enzymes and study their effects on various biochemical reactions.

Mechanism Of Action

The exact mechanism of action of Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, thus altering their structure and function. This alteration of structure and function can lead to changes in the biochemical and physiological processes of the body. Additionally, Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate may also interact with certain receptors in the body, leading to changes in the signaling pathways of the body.
Biochemical and Physiological Effects
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, thus leading to anti-inflammatory effects. Additionally, it has been found to inhibit the activity of certain receptors, such as the serotonin receptor, thus leading to antidepressant effects. Finally, Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate has been found to have anti-cancer effects, as it has been found to inhibit the growth of certain types of cancer cells.

Advantages And Limitations For Lab Experiments

Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and can be scaled up for large-scale production. Additionally, it can be used to modify the structure of DNA strands and enzymes, thus allowing researchers to study their effects on various biochemical reactions. However, one limitation is that the exact mechanism of action of Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate is not yet fully understood, thus limiting its usefulness in certain experiments.

Future Directions

Given its potential applications in science and medicine, Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate has a variety of potential future directions for research. One potential future direction is to further study the biochemical and physiological effects of Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate, as this would allow researchers to better understand its effects on various biochemical reactions. Additionally, further research could be done to study the mechanism of action of Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate, as this would allow researchers to better understand how it interacts with various proteins and enzymes in the body. Finally, further research could be done to study the potential applications of Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate in the treatment of various diseases, such as cancer and depression.

properties

IUPAC Name

sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4.Na/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12;/h2-6,14H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDLBFDSAAAQBW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC(=O)C1=CC=CC=C1F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
Reactant of Route 2
Reactant of Route 2
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
Reactant of Route 3
Reactant of Route 3
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
Reactant of Route 4
Reactant of Route 4
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
Reactant of Route 5
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate
Reactant of Route 6
Reactant of Route 6
Sodium;4-(2-fluorophenyl)-1-methoxy-1,4-dioxobut-2-en-2-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.